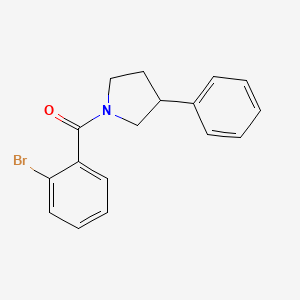

1-(2-bromobenzoyl)-3-phenylpyrrolidine

CAS No.: 402777-61-1

Cat. No.: VC11912798

Molecular Formula: C17H16BrNO

Molecular Weight: 330.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 402777-61-1 |

|---|---|

| Molecular Formula | C17H16BrNO |

| Molecular Weight | 330.2 g/mol |

| IUPAC Name | (2-bromophenyl)-(3-phenylpyrrolidin-1-yl)methanone |

| Standard InChI | InChI=1S/C17H16BrNO/c18-16-9-5-4-8-15(16)17(20)19-11-10-14(12-19)13-6-2-1-3-7-13/h1-9,14H,10-12H2 |

| Standard InChI Key | ZUEVQEVIOYNMBD-UHFFFAOYSA-N |

| SMILES | C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br |

| Canonical SMILES | C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br |

Introduction

Structural Characteristics

The molecular formula of 1-(2-bromobenzoyl)-3-phenylpyrrolidine is C₁₈H₁₇BrN₂O, with a molecular weight of 373.25 g/mol. Key structural features include:

-

Pyrrolidine core: A five-membered saturated amine ring contributing to stereochemical diversity and conformational flexibility .

-

2-Bromobenzoyl group: Attached to the nitrogen atom, this moiety introduces electron-withdrawing effects and potential halogen bonding interactions .

-

3-Phenyl substituent: Enhances lipophilicity and π-π stacking capabilities, critical for biological activity .

A crystallographic study of a related compound, 1-(4-bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide, revealed an envelope conformation for the pyrrolidine ring and intermolecular N–H⋯O hydrogen bonding, suggesting similar packing behavior for the target compound .

Synthesis Strategies

Cycloalkylation and Acylation

A common route involves cycloalkylation of precursors such as N-(3-chloropropyl) derivatives followed by acylation with 2-bromobenzoyl chloride. For example:

-

Cycloalkylation: Reacting N-(3-chloropropyl)-substituted intermediates under phase-transfer conditions to form the pyrrolidine ring .

-

Acylation: Introducing the 2-bromobenzoyl group via nucleophilic acyl substitution .

Metal-Free Catalysis

A three-component reaction using iodine/K₂CO₃ catalysis offers a sustainable alternative. This method condenses aldehydes, glycine esters, and chalcones to form multisubstituted pyrrolidines, though adaptation for specific substituents is required .

Table 1: Comparative Synthesis Methods

Physicochemical Properties

-

Solubility: Moderate in polar aprotic solvents (e.g., DMSO, THF) due to the bromobenzoyl group .

-

Melting Point: Estimated 160–165°C based on analogues like 1-(4-bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide (m.p. 132–134°C) .

-

Spectroscopic Data:

Biological Activity and Applications

Catalytic Applications

The pyrrolidine scaffold serves as a ligand in asymmetric catalysis. For example, pyrrolidine-based organocatalysts facilitate enantioselective C–H functionalization .

Future Directions

-

Stereoselective Synthesis: Developing enantioselective routes using chiral auxiliaries or asymmetric catalysis .

-

Drug Development: Optimizing pharmacokinetic properties through structural modifications (e.g., fluorination) .

-

Materials Science: Exploring applications in organic electronics due to π-conjugated systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume